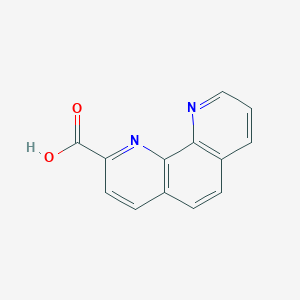

1,10-Phenanthroline-2-carboxylic acid

Description

Contextualizing 1,10-Phenanthroline (B135089) Derivatives in Scientific Inquiry

1,10-Phenanthroline and its derivatives are a class of heterocyclic organic compounds that have long captured the attention of researchers. chim.it Their rigid, planar structure and the presence of two nitrogen atoms in a specific arrangement make them exceptional chelating agents for a wide array of metal ions. chim.it This ability to form stable complexes has established them as versatile building blocks in coordination chemistry, catalysis, and materials science. researchgate.net

The applications of 1,10-phenanthroline-based ligands are extensive and varied. In analytical chemistry, they are utilized for the detection of metal ions due to the distinct color and absorption spectra of their metal complexes. chemicalbook.com For instance, the complex of 1,10-phenanthroline with ferrous ions (Fe²⁺) exhibits a strong absorption peak at 510 nm, enabling the detection of minute quantities of iron. chemicalbook.com Furthermore, these compounds are integral to the development of photosensitive materials and metal-organic frameworks (MOFs), where their unique coordination capabilities and stability are leveraged to create materials with specific functions in gas adsorption, separation, and catalysis. chemicalbook.com In the realm of biological sciences, certain metal complexes of phenanthroline derivatives have demonstrated potential as antimicrobial and anticancer agents. nih.govontosight.ai

Significance of Carboxylic Acid Functionalization in Phenanthroline Systems

The introduction of a carboxylic acid group onto the 1,10-phenanthroline framework, as seen in 1,10-Phenanthroline-2-carboxylic acid, imparts several advantageous properties that significantly broaden its utility in research. One of the most notable effects is the enhancement of solubility in polar solvents, particularly water, which is often a limiting factor for the parent 1,10-phenanthroline. vulcanchem.commdpi.com This increased hydrophilicity is crucial for applications in biological systems and aqueous-phase catalysis. mdpi.com

From a chemical standpoint, the carboxylic acid group introduces an additional coordination site, allowing the molecule to act as a tridentate ligand, binding to metal ions through the two nitrogen atoms of the phenanthroline ring and the oxygen atoms of the carboxyl group. This feature can lead to the formation of more stable and structurally diverse metal complexes. mdpi.com The acidity of the carboxylic acid group is influenced by the aromaticity of the phenanthroline system, which in turn affects its reactivity and coordination behavior. vulcanchem.com This interplay between the aromatic core and the acidic functional group allows for the fine-tuning of the ligand's electronic and steric properties for specific applications. rsc.org

Historical Development and Key Milestones in the Study of 1,10-Phenanthroline-2-carboxylic acid

The development of synthetic methodologies to introduce functional groups at various positions on the phenanthroline ring has been a continuous effort. mdpi.com Most of the reported syntheses of carboxylic acid derivatives of 1,10-phenanthroline have traditionally involved multi-step transformations, often under harsh conditions. mdpi.com More recent research has focused on developing more efficient and milder synthetic routes, such as the oxidation of methyl-substituted phenanthrolines. mdpi.com

A significant milestone in the study of this class of compounds was the exploration of their coordination chemistry. Research has demonstrated the ability of phenanthroline dicarboxylic acids to form stable complexes with a variety of metal ions, including cobalt(II), and their potential applications in areas such as the separation of f-elements. nih.govuncw.edu The investigation into their use in creating functional materials like metal-organic frameworks represents a more recent and ongoing area of development. researchgate.net

Below is a table summarizing some of the key properties and synthetic observations related to 1,10-phenanthroline carboxylic acid derivatives.

| Property/Observation | Details |

| Compound Name | 1,10-Phenanthroline-2-carboxylic acid |

| CAS Number | 1891-17-4 |

| Molecular Formula | C₁₃H₈N₂O₂ |

| Molecular Weight | 224.21 g/mol |

| Melting Point | 209-210 °C |

| General Synthetic Approach | Oxidation of 2-methyl-1,10-phenanthroline |

| Key Feature of Functionalization | Increased water solubility and additional coordination site |

| Application Area | Coordination chemistry, analytical reagents, building block for functional materials |

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAHTDBOMUECCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172303 | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-17-4 | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1891-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-PHENANTHROLINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N269GEQ2TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1,10-Phenanthroline-2-carboxylic acid

The direct introduction of a carboxylic acid group onto the 1,10-phenanthroline (B135089) ring is challenging. Therefore, indirect methods starting from substituted precursors are commonly employed. These strategies include the oxidation of alkyl or aldehyde precursors, hydrolysis of nitriles or esters, palladium-catalyzed carbonylation reactions, and the carboxylation of organometallic intermediates.

Oxidation Procedures for Phenanthroline Precursors

A common and effective method for the synthesis of 1,10-phenanthroline-2-carboxylic acid involves the oxidation of a methyl group at the 2-position. This approach benefits from the commercial availability of 2-methyl-1,10-phenanthroline.

One documented procedure involves the oxidation of 2,9-dimethyl-1,10-phenanthroline, also known as neocuproine, to yield 9-methyl-1,10-phenanthroline-2-carboxylic acid. nih.govresearchgate.net In this method, sodium chlorite (B76162) (NaClO₂) is used as the oxidizing agent in an aqueous solution. The reaction is typically performed under mild conditions, starting at room temperature and then heating to reflux for several hours. researchgate.net The desired product can be selectively synthesized, particularly on a smaller scale, with reported yields of around 58%. nih.gov

Another established, though more classical, two-step oxidation protocol for methylated phenanthrolines involves an initial oxidation to the corresponding aldehyde using selenium dioxide (SeO₂) in a solvent like dioxane. The resulting 1,10-phenanthroline-2-carbaldehyde (B1587653) can then be further oxidized to the carboxylic acid using a stronger oxidizing agent such as nitric acid.

| Precursor | Oxidizing Agent(s) | Product | Yield |

| 2,9-dimethyl-1,10-phenanthroline | Sodium chlorite | 9-methyl-1,10-phenanthroline-2-carboxylic acid | 58% |

| 2-methyl-1,10-phenanthroline | 1. Selenium dioxide2. Nitric acid | 1,10-phenanthroline-2-carboxylic acid | Not specified |

Hydrolysis of Ester and Nitrile Precursors

The hydrolysis of ester or nitrile groups at the 2-position of the 1,10-phenanthroline ring represents another viable route to the target carboxylic acid. researchgate.netresearchgate.net This method is contingent on the availability of the corresponding ester or nitrile precursors.

Hydrolysis can be carried out under either acidic or basic conditions. libretexts.org For ester hydrolysis, heating the ester derivative under reflux with a dilute acid, such as hydrochloric acid, or a base like sodium hydroxide (B78521), will yield the carboxylic acid. Basic hydrolysis is often preferred as the reaction is irreversible due to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture liberates the free carboxylic acid. It has been noted that the hydrolysis of functionalized phenanthroline esters can proceed in good yields to the corresponding acids.

Similarly, the hydrolysis of 2-cyano-1,10-phenanthroline can afford the desired carboxylic acid. This transformation typically involves heating the nitrile with an aqueous acid or base. libretexts.org The reaction proceeds via the initial conversion of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. While this method is a standard procedure in organic synthesis, it has been suggested that for phenanthroline derivatives, it may sometimes lead to unexpected products, necessitating careful optimization of reaction conditions. researchgate.netresearchgate.net

| Precursor | Reagents | Conditions | Product |

| Ethyl 1,10-phenanthroline-2-carboxylate | 1. NaOH(aq)2. H₃O⁺ | Reflux | 1,10-phenanthroline-2-carboxylic acid |

| 2-Cyano-1,10-phenanthroline | H₂SO₄(aq) or NaOH(aq) | Heat | 1,10-phenanthroline-2-carboxylic acid |

Palladium-Catalyzed Carbonylation Routes to Carboxylic Acid Derivatives

Palladium-catalyzed carbonylation reactions offer a powerful tool for the synthesis of carboxylic acid derivatives from halogenated precursors. Specifically, the alkoxycarbonylation of a 2-halo-1,10-phenanthroline, such as 2-bromo-1,10-phenanthroline, can be employed to introduce an ester functionality, which is then hydrolyzed to the carboxylic acid.

This strategy has been successfully applied to the synthesis of 1,10-phenanthroline-3-carboxylic acid and 1,10-phenanthroline-3,8-dicarboxylic acid from the corresponding brominated phenanthrolines. The reaction typically involves treating the bromo-phenanthroline with carbon monoxide and an alcohol (e.g., methanol (B129727) or butanol) in the presence of a palladium catalyst, such as palladium(II) acetate, and a ligand like Xantphos. The resulting ester is then hydrolyzed under basic conditions to yield the carboxylic acid. This methodology is highly adaptable and provides a direct route from readily available halogenated phenanthrolines.

| Precursor | Reagents | Intermediate | Product |

| 2-Bromo-1,10-phenanthroline | CO, ROH, Pd(OAc)₂, Xantphos, Base | Alkyl 1,10-phenanthroline-2-carboxylate | 1,10-phenanthroline-2-carboxylic acid |

Halogen-Lithium Exchange and Carbon Dioxide Quenching

A well-established method for the synthesis of carboxylic acids from aryl halides is through the formation of an organometallic intermediate followed by quenching with carbon dioxide. This can be achieved via a halogen-lithium exchange reaction. In this approach, a 2-halo-1,10-phenanthroline, for instance, 2-bromo-1,10-phenanthroline, is treated with an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a highly reactive 2-lithio-1,10-phenanthroline intermediate.

Subsequent reaction of this lithiated species with solid carbon dioxide (dry ice) followed by an acidic workup yields 1,10-phenanthroline-2-carboxylic acid. An alternative, related approach involves the formation of a Grignard reagent from the halo-phenanthroline and magnesium, followed by reaction with carbon dioxide. This general methodology is a cornerstone of synthetic organic chemistry for the preparation of carboxylic acids.

| Precursor | Reagents | Intermediate | Product |

| 2-Bromo-1,10-phenanthroline | 1. n-BuLi, THF, low temp.2. CO₂(s)3. H₃O⁺ | 2-Lithio-1,10-phenanthroline | 1,10-phenanthroline-2-carboxylic acid |

Synthesis of 1,10-Phenanthroline-2-carboxylic acid Derivatives

The 1,10-phenanthroline core can be further functionalized to create derivatives with tailored properties, such as enhanced water solubility, for specific applications in catalysis, analytical chemistry, and biology.

Synthesis of Water-Soluble Ligands based on 1,10-Phenanthroline Core

The introduction of hydrophilic groups, such as sulfonate or additional carboxylic acid moieties, onto the 1,10-phenanthroline-2-carboxylic acid backbone is a key strategy for producing water-soluble ligands. researchgate.net These ligands are particularly valuable for applications in aqueous-phase catalysis and as bio-inorganic probes. researchgate.net

For instance, sulfonation of the phenanthroline ring can be achieved using fuming sulfuric acid. The position of sulfonation is dependent on the reaction conditions and the existing substituents on the ring. The presence of a carboxyl group at the 2-position would influence the regioselectivity of the sulfonation. These water-soluble derivatives of 1,10-phenanthroline have been widely studied for their ability to form stable complexes with a variety of metal ions, enabling their use in diverse applications such as the separation of metal ions and capillary electrophoresis. researchgate.net

| Parent Compound | Functionalization Reaction | Functional Group Added | Product |

| 1,10-Phenanthroline-2-carboxylic acid | Sulfonation | -SO₃H | Sulfonated 1,10-phenanthroline-2-carboxylic acid |

Synthesis of Dicarboxylic Acid Derivatives (e.g., 1,10-Phenanthroline-2,9-dicarboxylic acid)

A common route to 1,10-phenanthroline-2,9-dicarboxylic acid involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine). One established method utilizes selenium dioxide in dioxane with a small amount of water, refluxing the mixture to yield 1,10-phenanthroline-2,9-dicarbaldehyde. asianpubs.org This intermediate can then be further oxidized to the dicarboxylic acid.

Another direct approach involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline. By dissolving the starting material in concentrated sulfuric acid and heating, a quantitative yield of 1,10-phenanthroline-2,9-dicarboxylic acid can be achieved. The product precipitates as a white solid upon pouring the cooled reaction mixture onto crushed ice. chemicalbook.com

Table 1: Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,9-bis(trichloromethyl)-1,10-phenanthroline | Concentrated H₂SO₄, 85°C, 7h | 1,10-Phenanthroline-2,9-dicarboxylic acid | Quantitative | chemicalbook.com |

| 2,9-dimethyl-1,10-phenanthroline (neocuproine) | Selenium dioxide, dioxane, 4% water, reflux, 2h | 1,10-phenanthroline-2,9-dicarbaldehyde | Good | asianpubs.org |

Synthesis of Macrocyclic 1,10-Phenanthroline-2,9-dicarboxamide (B1246272) Derivatives

Macrocyclic derivatives of 1,10-phenanthroline-2,9-dicarboxamide are of significant interest for their potential in selective metal ion extraction, particularly for f-elements. nih.govmdpi.com The synthesis of these macrocycles is typically achieved by reacting the acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with appropriate diamines. mdpi.comresearchgate.net

For instance, new macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamides have been synthesized, and their complex stereodynamic behavior in solution has been studied using variable-temperature ¹H NMR spectroscopy. magritek.comresearchgate.net Another study reports the synthesis of 24-membered macrocycles by reacting acyl chlorides of 1,10-phenanthroline-2,9-dicarboxylic acids with piperazine, resulting in good yields. mdpi.comnih.gov These macrocycles have shown promise for the selective extraction of Am(III) from alkaline media. mdpi.comnih.gov

Table 2: Synthesis of Macrocyclic 1,10-Phenanthroline-2,9-dicarboxamide Derivatives

| Dicarboxylic Acid Derivative | Amine | Product | Yield | Reference |

| 1,10-Phenanthroline-2,9-dicarboxylic acid acyl chloride | Piperazine | 24-membered macrocycle (L2) | 43% | mdpi.com |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid acyl chloride | Piperazine | 24-membered macrocycle (L3) | 40% | mdpi.com |

Derivatization via Perkin Condensation for Vinyl/Styryl Analogs

The Perkin condensation provides a valuable method for converting methyl groups on the 1,10-phenanthroline core into more reactive vinyl or styryl derivatives. researchgate.net This reaction offers a straightforward and efficient strategy for creating π-conjugated bridges, which can be crucial for developing new functional materials. researchgate.netmdpi.com

This approach has been successfully applied to synthesize vinyl analogs of 1,10-phenanthroline derivatives that also incorporate a phenol (B47542) function. researchgate.net The resulting styryl molecules, featuring a –CH=CH– vinyl unit, have been shown to possess significant static and dynamic hyperpolarizabilities. researchgate.net The synthesis of these vinyl analogs expands the potential applications of phenanthroline-based compounds in materials science. researchgate.net

Functionalization of Phenanthroline Core for Specific Applications

The versatility of the 1,10-phenanthroline scaffold allows for its functionalization to suit a wide range of applications. nih.gov The introduction of different functional groups onto the phenanthroline core can be used to fine-tune its electronic and steric properties, making it a versatile platform for designing polyfunctional arrays. nih.gov

One significant area of application for functionalized phenanthrolines is in the separation of actinides and lanthanides, which is relevant to nuclear waste management. nih.govacs.org Diamides of 1,10-phenanthroline-2,9-dicarboxylic acid have been identified as highly selective extractants for this purpose. nih.gov The extraction properties can be customized by modifying the structure of the diamide (B1670390) fragments and by making substitutions on the phenanthroline core itself. nih.govmdpi.com

Furthermore, direct C-H functionalization methods are being developed to streamline the synthesis of these valuable compounds. A metal- and light-free Minisci-type reaction has been reported for the direct dicarbamoylation of phenanthrolines, offering a more efficient route to these important ligands. acs.orghw.ac.uk

Green Chemistry Approaches in 1,10-Phenanthroline-2-carboxylic acid Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic protocols in the pharmaceutical and chemical industries. rsc.orgmdpi.com While specific green chemistry approaches for the synthesis of 1,10-phenanthroline-2-carboxylic acid are not extensively detailed in the provided search results, general principles of green chemistry can be applied.

One potential green approach involves the use of milder and more environmentally friendly oxidizing agents for the conversion of 2,9-dimethyl-1,10-phenanthroline to the corresponding dicarboxylic acid. For example, a method using sodium chlorite in water has been explored for the selective synthesis of 9-methyl-1,10-phenanthroline-2-carboxylic acid. mdpi.com This reaction proceeds in mild conditions, although on a larger scale, chlorinated byproducts can be formed. mdpi.com Further research into optimizing such reactions and exploring biocatalytic methods could lead to more sustainable synthetic routes. mdpi.com The use of solvent-free or mechanochemical methods, which have been applied to other nitrogen-containing heterocycles, could also be a promising avenue for the greener synthesis of phenanthroline derivatives. nih.gov

Coordination Chemistry and Metal Complexation

Ligand Properties of 1,10-Phenanthroline-2-carboxylic acid

1,10-Phenanthroline-2-carboxylic acid is a bifunctional ligand, possessing both the rigid, electron-deficient phenanthroline core and a flexible carboxylic acid group. This combination imparts unique properties that make it a compelling ligand in coordination chemistry.

As a derivative of 1,10-phenanthroline (B135089), this ligand retains the classic bidentate chelating ability through its two nitrogen atoms. The lone pair of electrons on each nitrogen atom can coordinate to a metal center, forming a stable five-membered ring. This foundational coordination mode is a hallmark of phenanthroline-based ligands.

The presence of the carboxylic acid group at the 2-position introduces additional coordination possibilities. This allows the molecule to act as a tridentate ligand, coordinating through the two nitrogen atoms of the phenanthroline ring and one or both oxygen atoms of the carboxylate group. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species.

The carboxylic acid group plays a crucial role in the coordination behavior of 1,10-phenanthroline-2-carboxylic acid. Upon deprotonation, the resulting carboxylate anion is a strong coordinating agent. It can bind to a metal ion in a monodentate fashion, utilizing one of its oxygen atoms, or in a bidentate manner, where both oxygen atoms coordinate to the same metal center, forming a four-membered chelate ring.

Furthermore, the carboxylate group can act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. The flexibility of the C-O bonds in the carboxylate group allows for a variety of bridging modes, contributing to the structural diversity of the resulting metal complexes. The presence of this functional group also enhances the solubility of the ligand and its complexes in certain solvents and can influence the electronic properties of the coordinated metal ion.

Synthesis and Characterization of Metal Complexes

The versatile coordinating ability of 1,10-phenanthroline-2-carboxylic acid has led to the synthesis of a wide array of metal complexes. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of these compounds is achieved through various spectroscopic and analytical techniques, including infrared (IR) and UV-Visible spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction.

A significant number of studies have focused on the complexation of 1,10-phenanthroline-2-carboxylic acid with transition metal ions. These complexes exhibit a range of coordination geometries and interesting physicochemical properties.

A notable example is the manganese(II) complex, [Mn(phenca)2]·(H2O)2 (where Hphenca is 1,10-phenanthroline-2-carboxylic acid), which has been synthesized and characterized. In this complex, the Mn(II) ion is six-coordinated in a distorted octahedral geometry, with two phenca ligands each acting as a tridentate donor. nih.govnih.gov

Cobalt(II) also forms complexes with phenanthroline-based ligands. While specific studies on the simple 1:1 or 1:2 complexes with 1,10-phenanthroline-2-carboxylic acid are less common in the readily available literature, related mixed-ligand complexes have been synthesized. For instance, cobalt(II) complexes containing 1,10-phenanthroline and other ligands like maltol (B134687) have been reported, demonstrating the affinity of Co(II) for the phenanthroline core. nih.govtandfonline.com

Copper(II) complexes of 1,10-phenanthroline derivatives are of particular interest due to their potential applications. A mixed-ligand Cu(II) complex involving 1,10-phenanthroline and succinate (B1194679) has been synthesized and structurally characterized. tu-clausthal.de Additionally, mixed-ligand copper(II) complexes with 1,10-phenanthroline and various carboxylates have been explored for their potential as anticancer agents. nih.gov

Zinc(II) and Cadmium(II), being d10 ions, form a variety of coordination polymers with 1,10-phenanthroline and different carboxylic acids. acs.org These complexes are often studied for their structural diversity and potential applications in materials science. The synthesis and characterization of Zn(II) and Cd(II) complexes with 1,10-phenanthroline and other co-ligands have been reported, showcasing different coordination environments. ajol.infochemsociety.org.ng

Platinum(II) complexes containing 1,10-phenanthroline have been investigated, particularly in the context of their interaction with DNA. Mixed-ligand platinum(II) complexes with 1,10-phenanthroline and amino acids have been synthesized and characterized, suggesting that similar complexes with 1,10-phenanthroline-2-carboxylic acid could be readily formed. nih.govacs.orgrsc.org

| Metal Ion | Example Complex Formula | Coordination Geometry | Characterization Methods | Reference |

|---|---|---|---|---|

| Mn(II) | [Mn(phenca)2]·(H2O)2 | Distorted Octahedral | Elemental Analysis, IR, X-ray Diffraction | nih.gov |

| Co(II) | [Co(phen)(ma)Cl] (ma = maltolate) | - | FTIR, CHN analysis, UV-vis, X-ray crystallography | nih.gov |

| Cu(II) | Polymeric complex with succinate | Square planar to distorted square pyramidal/octahedral | Elemental Analysis, IR, TGA/DTA, X-ray Diffraction | tu-clausthal.de |

| Zn(II) | {[Zn(4,4'-BDA)(Phen)]2·HCON(CH3)2}n | Coordination Polymer | Single-crystal X-ray diffraction, TGA | acs.org |

| Cd(II) | {[Cd(4,4'-BDA)(Phen)]2·H2O}n | Coordination Polymer | Single-crystal X-ray diffraction, TGA | acs.org |

| Pt(II) | [Pt(phen)(amino acid)]+ | - | Electronic absorption, IR, 1H NMR | nih.gov |

The coordination chemistry of 1,10-phenanthroline derivatives with lanthanide and actinide ions is of significant interest, particularly for applications in separation science and nuclear fuel reprocessing. While studies specifically on 1,10-phenanthroline-2-carboxylic acid are part of a broader investigation into related ligands, the principles of their coordination are well-established.

The related ligand, 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), has been studied for its complexation with trivalent actinides and lanthanides. nih.gov It has been hypothesized that such ligands will selectively bond to trivalent actinides over lanthanides. researchgate.net Spectrophotometric studies on the complexation of Nd(III) and Am(III) with PDA have been conducted to investigate this selectivity. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to understand the complexation behavior of these ligands with lanthanides and actinides. nih.gov

| Ion Type | Example Ions Studied | Ligand Derivative | Key Findings | Reference |

|---|---|---|---|---|

| Lanthanides | Nd(III) | 1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) | Spectrophotometric studies on complexation and selectivity. | researchgate.net |

| Actinides | Am(III) | 1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) | Investigation of selective bonding over lanthanides. | researchgate.net |

| Both | Trivalent lanthanides and actinides | 1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) | DFT studies to understand complexation behavior. | nih.gov |

Mixed-ligand complexes containing 1,10-phenanthroline-2-carboxylic acid or its parent compound, 1,10-phenanthroline, are a significant area of research. These complexes often exhibit tailored properties arising from the combination of different ligands within the same coordination sphere.

A variety of co-ligands have been used in conjunction with the phenanthroline scaffold, including other N-heterocycles like 2,2'-bipyridine, as well as various carboxylates and amino acids. For example, a mixed-ligand copper(II) complex with 1,10-phenanthroline and succinate has been reported. tu-clausthal.de The synthesis and characterization of mixed-ligand complexes of Cu(II) with 1,10-phenanthroline and α-hydroxycarboxylic acids have also been described. researchgate.net Furthermore, mixed-ligand copper(II) complexes involving 1,10-phenanthroline and various amino acids have been synthesized and studied. researchgate.net

| Metal Ion | Primary Ligand | Co-Ligand | Example Complex Type | Reference |

|---|---|---|---|---|

| Cu(II) | 1,10-Phenanthroline | Succinate | Polymeric mixed-ligand complex | tu-clausthal.de |

| Cu(II) | 1,10-Phenanthroline | α-Hydroxycarboxylic acids | [Cu(HL)2(phen)]·nH2O | researchgate.net |

| Cu(II) | 1,10-Phenanthroline | Amino acids (e.g., methionine, phenylalanine) | [Cu(amino acid)(phen)]+ | researchgate.net |

| Pt(II) | 1,10-Phenanthroline | Amino acids (e.g., glycine, L-alanine) | [Pt(phen)(amino acid)]+ | nih.gov |

Structural Analysis of Metal Complexes

For instance, the crystal structure of a cadmium(II) complex with 1,10-phenanthroline, [Cd(phen)2(NO3)2], was determined to be monoclinic with the space group C2/c. nih.gov The analysis revealed a monomeric compound where the cadmium ion is octacoordinate, bonded to two bidentate 1,10-phenanthroline molecules and two bidentate nitrate (B79036) units, resulting in a distorted dodecahedral CdN4O4 coordination environment. nih.gov

In another study, the structures of two palladium(II) complexes with 1,10-phenanthroline were determined. nih.gov One complex, [Pd(phen)(N≡CCH3)2][O3SCF3]2, showed the palladium atom in a square planar geometry, coordinated to the two nitrogen atoms of the phenanthroline ligand and two acetonitrile (B52724) molecules. nih.gov The second complex, [Pd(phen)(μ-OH)]2[O3SCF3]2·2H2O, was found to be a dimeric structure with two palladium centers bridged by hydroxide (B78521) ions. nih.gov

The analysis of a series of mixed-ligand copper(II) complexes with 1,10-phenanthroline and chloranilic acid revealed both square-pyramidal and octahedral coordination geometries for the copper(II) ion. researchgate.net The specific geometry is influenced by the coordination mode of the chloranilate ligand. researchgate.net

| Compound | Crystal System | Space Group | Metal Coordination Geometry |

| [Cd(phen)2(NO3)2] nih.gov | Monoclinic | C2/c | Distorted Dodecahedral |

| [Pd(phen)(N≡CCH3)2][O3SCF3]2 nih.gov | Orthorhombic | Cmc21 | Square Planar |

| [Pd(phen)(μ-OH)]2[O3SCF3]2·2H2O nih.gov | Monoclinic | P21/n | Square Planar |

| [Cu(phen)(H3dcpb)] bucea.edu.cn | Triclinic | P-1 | --- |

| [Mn(phen)2(H2cpb)] bucea.edu.cn | Monoclinic | P21/c | --- |

The solid-state structures of metal complexes containing 1,10-phenanthroline-2-carboxylic acid and related ligands are often governed by non-covalent interactions, leading to the formation of intricate supramolecular architectures. nih.govtu-clausthal.de Among these, π-π stacking interactions are particularly significant. nih.gov These interactions occur between the aromatic ring systems of the phenanthroline ligands of adjacent complex units. nih.gov

The stability of these supramolecular frameworks can be heavily dependent on the cumulative effect of multiple, strong π-π stacking interactions. nih.gov For example, in a Zn(II) mononuclear complex, [Zn(phen)2L]·(3CH3OH·6H2O), the framework is stabilized exclusively by intermolecular π-π stacking interactions, with as many as 33 different types of π-π stacking modes observed. nih.gov These interactions can lead to the formation of chain-like building blocks which then assemble into 3D porous supramolecular structures. nih.gov

In the case of a copper(II) complex, [Cu(phen)(H3dcpb)], discrete neutral units build up a 3D framework through π-π stacking interactions. bucea.edu.cn Similarly, in a series of mixed-ligand copper(II) complexes, π-interactions involving the chelate, aromatic (phenanthroline), and quinoid (chloranilate) rings connect chains into layers. researchgate.net The stacking of 1,10-phenanthroline ligands between hydrogen-bonded chains can generate layered structures. researchgate.net

These interactions play a crucial role in crystal engineering, where the goal is to design and synthesize crystalline materials with specific topologies and potential applications. ics-ir.org The assembly of molecular coordination complexes into extended, organized networks often relies on weaker intermolecular forces like π-π stacking. ics-ir.org

Hydrogen bonding is another critical non-covalent interaction that directs the self-assembly of metal complexes of 1,10-phenanthroline-2-carboxylic acid into higher-dimensional supramolecular structures. semanticscholar.orgumn.eduresearchgate.net The carboxylic acid group is a potent hydrogen bond donor and acceptor, as are coordinated water molecules and other functional groups present in the ligands. researchgate.net

In the crystal structure of [Co2(phen)4(L)2] (where L represents a dicarboxylic acid), discrete neutral units and lattice water molecules form 3D frameworks with the aid of extensive hydrogen bonding interactions. bucea.edu.cn Similarly, a 1D neutral helix chain structure, [Mn(phen)2(H2cpb)], further assembles into a 3D framework through rich hydrogen bonding. bucea.edu.cn

The interplay of hydrogen bonding and π-π stacking is common. For instance, in the crystal packing of a copper(II) complex, extensive hydrogen bonding, together with various combinations of π-interactions, connects chains into layers. researchgate.net In the solid-state structure of a tris(1,10-phenanthroline)zinc(II) complex, the organic counterions form dimeric units through π-π interactions and hydrogen bonds, which then form an anionic layer network through cooperative classical hydrogen bonds of the O···H–O and O···H–N type. tu-clausthal.de

These hydrogen bonding interactions can form specific, recognizable patterns known as supramolecular synthons. mdpi.com The analysis of these synthons helps in understanding and predicting the crystal structures of these complex materials. mdpi.com For example, O—H⋯O intermolecular hydrogen bonds are frequently observed, linking different components of the crystal structure, such as the complex cations, anions, and solvent molecules, into a stable, extended network. researchgate.net

Theoretical Studies of Coordination Chemistry (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become a powerful tool for complementing experimental data and providing deeper insights into the coordination chemistry of 1,10-phenanthroline-containing complexes. nih.govmdpi.com These computational methods can be used to investigate molecular geometry, vibrational frequencies, electronic structure, and bonding features. nih.gov

For example, DFT calculations using the B3LYP method were employed to study the ground-state properties of the [Cd(phen)2(NO3)2] complex. nih.gov The results were used to simulate the infrared spectrum of the compound, which showed good agreement with the experimentally observed spectrum. nih.gov Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicated that charge transfer occurs within the molecule. nih.gov

In the context of photocatalysis, the HOMO–LUMO gap, which can be estimated through DFT calculations, is a crucial parameter for understanding the light-induced transitions in coordination compounds. bucea.edu.cn The differing photocatalytic efficiencies of various complexes can be correlated with their respective HOMO-LUMO gaps. bucea.edu.cn

Theoretical studies can also aid in the characterization of complex coordination environments. The combination of X-ray absorption fine structure (XAFS) spectroscopy and DFT calculations has been used to characterize the coordination of Am(III) and Nd(III) with 1,10-phenanthroline-2,9-dicarboxylic acid. researchgate.net This combined approach provides a robust analysis of the electronic and geometric structure of the metal complexes.

DFT calculations have also been used to rationalize the spectroscopic characterization of water-soluble ligands based on the 1,10-phenanthroline core, including carboxylic acid derivatives. mdpi.com For instance, calculated 13C NMR chemical shifts for a carbodithioic acid derivative of 1,10-phenanthroline were in very good agreement with experimental values. mdpi.com

Applications in Catalysis

1,10-Phenanthroline-2-carboxylic acid as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, 1,10-phenanthroline (B135089) and its derivatives are well-regarded as effective ligands. alfachemic.com The two nitrogen atoms within the phenanthroline ring system act as excellent chelating agents, forming stable complexes with numerous transition metal ions. alfachemic.com This coordination ability is crucial for the catalytic activity of the resulting metal complexes. alfachemic.com The 1,10-phenanthroline framework can be chemically modified by introducing various substituents to tune the electronic and steric properties of the ligand, thereby influencing the performance of the catalyst. alfachemic.comnsf.gov

The presence of the carboxylic acid group in 1,10-phenanthroline-2-carboxylic acid allows for further versatility in homogeneous catalysis. ontosight.ai This functional group can participate in chemical reactions and influence the solubility and stability of the catalytic complex. ontosight.aimdpi.com Metal complexes derived from phenanthroline ligands have been explored for their potential in various reactions, including their use as electron transporters and in promoting specific organic transformations. alfachemic.com For instance, derivatives of 1,10-phenanthroline have been successfully employed as catalysts in stereoselective glycosylation reactions, showcasing their ability to control reaction outcomes with high precision. rsc.orgrsc.orgresearchgate.netnih.gov

1,10-Phenanthroline-2-carboxylic acid in Heterogeneous Catalysis

The challenge of separating and recycling homogeneous catalysts has driven interest in developing heterogeneous alternatives. osti.gov 1,10-Phenanthroline-2-carboxylic acid and its analogs are instrumental in this area, particularly in the immobilization of catalytically active metal complexes onto solid supports. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as improved catalyst recovery and reuse. researchgate.net

The carboxylic acid group is pivotal for anchoring phenanthroline-metal complexes to solid supports, thereby creating effective heterogeneous catalysts. osti.gov Research has shown that carboxylic acid groups can react with surface functionalities, such as the terminal hydroxyl groups present on metal oxide supports like ceria (CeO₂). osti.gov This chemical reaction, known as chemisorption, creates a strong bond between the ligand and the support material. osti.gov This robust attachment is crucial for preventing the active catalytic species from leaching into the reaction mixture during the catalytic process. osti.govresearchgate.net The interaction between carboxylic acids and various metal ions has been studied, revealing that the strength of this binding can vary depending on the specific metal ion involved. researchgate.netnih.gov This interaction ensures that the catalytically active metal center remains securely fastened to the heterogeneous support. osti.gov

A primary goal in developing heterogeneous catalysts is to enhance their recyclability and long-term stability. osti.gov The incorporation of carboxylic acid groups into phenanthroline ligands is a key strategy to achieve this. osti.gov By firmly anchoring the catalyst to a solid support, the carboxylic acid functionality minimizes the loss of the active metal during the reaction and subsequent workup procedures. osti.gov

Studies on platinum single-atom catalysts supported on ceria have demonstrated the effectiveness of this approach. osti.gov Using a 1,10-phenanthroline-5,6-dione (B1662461) ligand modified with carboxylic acid groups, researchers were able to improve the interaction between the metal complex and the ceria surface. osti.gov This enhanced metal-surface interaction directly correlates with improved catalyst recyclability, allowing the catalyst to be used for multiple reaction cycles with minimal loss of activity. osti.gov However, the positioning and number of carboxylic acid groups can influence both the catalyst's activity and its metal loading efficiency, indicating that careful design of the ligand is necessary for optimal performance. osti.gov

Applications in Sensing and Separation Technologies

Sensing Applications

The ability of 1,10-Phenanthroline-2-carboxylic acid and its derivatives to form complexes with specific analytes, which in turn alters their photophysical or electrochemical properties, makes them excellent candidates for the development of chemical sensors.

Derivatives of 1,10-phenanthroline (B135089) are widely used in the development of fluorescent chemosensors for detecting various metal ions. rsc.org The core principle behind these sensors is the change in fluorescence intensity or wavelength upon complexation with a target ion. acs.org This can manifest as either "turn-off" (quenching) or "turn-on" (enhancement) fluorescence. acs.orgnih.gov The rigid, planar structure of the phenanthroline moiety provides a stable platform for the fluorophore, and derivatization at various positions on the ring system allows for tuning the sensor's selectivity and sensitivity. rsc.org

For instance, a colorimetric and ratiometric fluorescent probe, 2-phenyl-1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline, was designed for the selective detection of Zn²⁺ and Cd²⁺ ions. researchgate.net Upon the addition of Zn²⁺, the solution's color changed from purple to cyan, and with Cd²⁺, it turned blue. researchgate.net These visual changes are accompanied by alterations in the fluorescence spectrum, allowing for quantitative detection. researchgate.net The detection limits for Zn²⁺ and Cd²⁺ were found to be 0.04 μM and 0.11 μM, respectively. researchgate.net

Another study reported a novel fluorescent Schiff base polymer synthesized from 1,10-phenanthroline-2,9-dicarboxaldehyde and 2,5-diaminoterephthalic acid for the selective detection of Cu²⁺. researchgate.net This sensor operates on a photoinduced electron transfer mechanism, leading to fluorescence quenching upon binding with Cu²⁺. researchgate.net It exhibited a wide linear detection range from 3.45 nM to 8.00 μM and a very low detection limit of 1.15 nM. researchgate.net

Table 1: Performance of Fluorescent Sensors based on 1,10-Phenanthroline Derivatives

| Sensor Derivative | Target Ion(s) | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| 2-phenyl-1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline | Zn²⁺ | Colorimetric & Ratiometric Fluorescence | 0.04 μM |

| 2-phenyl-1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline | Cd²⁺ | Colorimetric & Ratiometric Fluorescence | 0.11 μM |

| Schiff base polymer of 1,10-phenanthroline-2,9-dicarboxaldehyde | Cu²⁺ | Fluorescence Quenching (PET) | 1.15 nM |

The development of chiral fluorescent sensors for the enantioselective recognition of biomolecules is a significant area of research. researchgate.net A novel chiral fluorescent sensor based on 1,10-phenanthroline and optically active β-amino acids has been designed for this purpose. nih.govmdpi.comiitkgp.ac.in This sensor utilizes the 1,10-phenanthroline moiety as both a fluorescent signaling unit and a binding site, while the β-amino acid acts as a chiral barrier. mdpi.comiitkgp.ac.in

The recognition mechanism involves a "turn-off" fluorescence response, where the fluorescence of the sensor is quenched upon interaction with chiral carboxylic acids. researchgate.netmdpi.com This quenching is attributed to the formation of diastereomeric acid-base adducts through hydrogen bonding, which promotes non-radiative relaxation. mdpi.com It was observed that this sensor could moderately differentiate between the enantiomers of tartaric acid and proline. nih.govmdpi.comiitkgp.ac.in Specifically, the L-enantiomers were found to quench the fluorescence of the sensor more efficiently than the D-enantiomers, an effect dictated by the absolute configuration of the β-amino acid used in the sensor's design. nih.govmdpi.comiitkgp.ac.in

Table 2: Enantioselective Recognition of Chiral Acids

| Sensor Type | Target Analytes | Recognition Mechanism | Key Finding |

|---|---|---|---|

| C₂-symmetric 1,10-phenanthroline-bearing chiral fluorescent sensor | Tartaric acid, Proline | "Turn-off" fluorescence quenching | L-enantiomers quench fluorescence more efficiently than D-enantiomers. mdpi.comiitkgp.ac.in |

1,10-Phenanthroline-2,9-dicarboxylic acid has been utilized as a preorganized ligand to create highly efficient electrocatalysts for boosting electrochemiluminescence (ECL) signals. acs.org In one study, a pyrolytic iron- and nitrogen-doped (Fe-N-C) nanosheet was designed using this ligand. The rigid structure of the ligand, with its two carboxylic acid groups constrained to be nearly coplanar with the phenanthroline core, facilitates the formation of a planar metal catalytic center. acs.org This design resulted in a material with extraordinary catalytic activity for oxygen activation, which in turn amplified the ECL signal for the detection of tetracycline. acs.org

Furthermore, metal-organic frameworks (MOFs) constructed using 1,10-phenanthroline and various dicarboxylic acids have been investigated for their ECL properties. nih.govnih.gov The electronic band structure and the flexibility of the MOF's crystal structure were found to regulate its ECL characteristics. nih.gov One such zinc-based MOF demonstrated outstanding ECL performance, with a luminescence quantum efficiency 8.37 times that of the standard [Ru(bpy)₃]²⁺. nih.gov This MOF was successfully used to construct an ECL sensor for determining glucose in human urine samples. nih.govnih.gov

Derivatives of 1,10-phenanthroline are also employed as active components in the membranes of ion-selective electrodes (ISEs) for potentiometric sensing. These sensors measure the potential difference that arises across a membrane that is selective to a specific ion.

A 1,10-phenanthrolinium cation (phenH⁺)-sensitive potentiometric sensor was developed using a liquid polymeric membrane. nih.gov This sensor exhibited a fast and Nernstian response to the phenH⁺ cation over a concentration range of 6 x 10⁻⁶ to 2 x 10⁻⁴ M. nih.gov It was successfully applied to the potentiometric titration of Hg(II) and Cu(II) ions, demonstrating its utility for determining these metal ions in various samples, including pharmaceutical and environmental ones. nih.gov

In another approach, macrocyclic compounds based on 1,10-phenanthroline were tested for cation selectivity in PVC-based potentiometric sensors. researchgate.net While some macrocycles showed a Nernstian response to potassium ions, they had low discrimination. researchgate.net However, a precursor, dimethyl 4-octyloxy-1,10-phenanthroline-2,9-dicarboxylate, exhibited a high preference for divalent cations such as Zn²⁺, Ba²⁺, Cu²⁺, and Co²⁺. researchgate.net

Separation Technologies

The strong and selective complexing ability of 1,10-Phenanthroline-2-carboxylic acid derivatives, particularly diamides, with f-block elements makes them highly valuable in nuclear fuel reprocessing and waste management.

Diamides of 1,10-phenanthroline-2,9-dicarboxylic acid (DAPhen) have been extensively studied as highly selective extractants for the separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) in spent nuclear fuel. researchgate.netnih.gov This separation is a crucial yet challenging step in partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. nih.gov

These N,O-hybrid ligands demonstrate high resistance to hydrolysis and oxidation, allowing them to be used in highly acidic aqueous solutions. nih.gov The extraction efficiency and selectivity can be tuned by modifying the substituents on the amide groups and the phenanthroline core. nih.govnih.gov For instance, the incorporation of chlorine atoms at the 4 and 7 positions of the phenanthroline ring reduces the ligand's basicity, which is advantageous for separations in strongly acidic media. nih.gov

Studies have shown that some DAPhen derivatives exhibit a higher affinity for lighter lanthanides, with distribution ratios decreasing as the atomic number of the lanthanide increases. nih.gov Significantly, these ligands show high selectivity for americium (Am) over lanthanides. A new family of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamides with cyclic amine substituents demonstrated high separation factors (SF), with SF(Am/La) ≈ 10 and SF(Am/Eu) ≈ 12. nih.gov Similarly, novel hydrophilic CHON-compliant phenanthroline-dicarboxamide ligands have achieved maximum separation factors (SF(Eu/Am)) as high as 325. acs.org This high selectivity makes them promising candidates for advanced hydrometallurgical processes like i-SANEX (innovative Selective ActiNide EXtraction). acs.org

Table 3: Separation Factors for Am(III)/Ln(III) using 1,10-Phenanthroline-2,9-dicarboxamide (B1246272) Derivatives

| Ligand Derivative | Separation Pair | Separation Factor (SF) |

|---|---|---|

| 4,7-dichloro-DAPhen with cyclic amines | Am/La | ~10 |

| 4,7-dichloro-DAPhen with cyclic amines | Am/Eu | ~12 |

| AE-DAPhen (hydrophilic) | Eu/Am | 325 |

| AEE-DAPhen (hydrophilic) | Eu/Am | 291 |

| Macrocyclic 1,10-phenanthroline-2,9-diamides | Am/Eu | up to 40 |

Intergroup and Intragroup Separation of f-elements

The chemical similarity between trivalent lanthanides (Ln) and minor actinides (mAn), such as americium (Am) and curium (Cm), makes their separation one of the most significant challenges in hydrometallurgy. nih.gov Derivatives of 1,10-phenanthroline-2,9-dicarboxylic acid have demonstrated significant potential for both intergroup (actinide/lanthanide) and intragroup (lanthanide/lanthanide) separation. mdpi.com

Intergroup Separation (Actinides vs. Lanthanides)

The primary advantage of phenanthroline-based ligands is their ability to selectively bind with trivalent actinides over lanthanides. researchgate.net This selectivity is attributed to the difference in the nature of the chemical bonds formed; the bonds between the soft nitrogen donors of the phenanthroline ring and actinides exhibit a greater degree of covalency compared to the corresponding bonds with lanthanides. acs.org This enhanced affinity allows for the preferential extraction of actinides from solutions containing a mixture of f-elements.

Research has shown that 1,10-phenanthroline-2,9-dicarboxamide (DAPhen) derivatives are particularly effective. For instance, new families of these diamides have shown high selectivity in Am/La and Am/Eu separations. nih.gov Specifically, dicationic complexants of 1,10-phenanthroline-2,9-dicarboxamide have been shown to extract Americium over Europium with separation factors greater than 50. osti.govnih.gov Similarly, macrocyclic 1,10-phenanthroline-2,9-diamides have been used for the selective extraction of Am(III) in the presence of Eu(III), achieving a separation factor (SF Am/Eu) of up to 40. nih.gov

Intragroup Separation (Lanthanide/Lanthanide)

The separation of individual elements within the lanthanide series is also a critical application. The extraction behavior of DAPhen ligands across the lanthanide series is not always linear and is highly dependent on the specific substituents on the amide groups. mdpi.com

Dialkyl-diaryl-diamides : These derivatives often show a decreasing extraction ability from the lighter lanthanides (La) to the heavier ones (Lu). researchgate.net

Tetraalkyl-diamides : These ligands tend to be less selective for separating lanthanides from each other but can offer moderate selectivity in Am/Ln separation. researchgate.net

V-Shaped Extraction Pattern : Some derivatives, such as N,N,N′,N′-tetra(n-dodecyl)-1,10-phenanthroline-2,9-dicarboxylic acid diamide (B1670390), exhibit a "V-shaped" pattern of extraction. In this case, the distribution ratios decrease from La to Gadolinium (Gd) and then increase from Gd to Lu. mdpi.com

A derivative of the mono-acid, N-octyl-N-tolyl-1,10-phenanthroline-2-carboxamide, has been studied for lanthanide intra-series separation. researchgate.net Research showed that modifying the counterion in the system could drastically change the selectivity, shifting the maximum extraction from light lanthanides like Praseodymium and Neodymium (with nitrate) to heavy lanthanides like Dysprosium and Holmium (with perchlorate). researchgate.net This demonstrates that even subtle changes to the system can be used to fine-tune the separation of specific rare-earth elements. researchgate.net

Selectivity in Metal Ion Extraction

The selectivity of phenanthroline-based ligands is strongly correlated with the size of the metal ion. nih.govnih.gov The rigid structure of the 1,10-phenanthroline core creates a well-defined coordination cavity, or cleft, that preferentially accommodates larger metal ions with an ionic radius of approximately 1.0 Å. nih.govnih.govacs.org

This size-based selectivity is evident in the stability constants (log K₁) determined for various trivalent metal ions with 1,10-phenanthroline-2,9-dicarboxylic acid (PDA). nih.gov Metal ions that are too small for the ligand's cleft, such as Al(III) and Ga(III), form significantly weaker complexes compared to larger ions like In(III), Fe(III), and Bi(III). nih.gov

| Metal Ion | Ionic Radius (Å) | log K₁ |

| Al(III) | 0.53 | 6.9 |

| Ga(III) | 0.62 | 9.7 |

| In(III) | 0.80 | 19.7 |

| Fe(III) | 0.65 | 20.0 |

| Bi(III) | 1.03 | 26.2 |

This table displays the stability constants (log K₁) for complexes of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) with various trivalent metal ions, demonstrating the preference for larger ions. Data sourced from research conducted at 25°C in 0.1 M NaClO₄. nih.gov

The amide derivatives (DAPhen) also exhibit remarkable selectivity. Studies on 1,10-phenanthroline-2,9-dicarboxamide (PDAM) revealed unprecedented selectivity for Cadmium(II) over Copper(II), with the stability constant for Cd(II) being 3.5 log units greater than for Cu(II). nih.govacs.org This is attributed to the low basicity of the nitrogen donors and the ligand's preference for larger metal ions. nih.govacs.org

In the context of f-elements, the selectivity of DAPhen derivatives for actinides over lanthanides is quantified by the separation factor (SF). As shown in the table below, these ligands achieve high separation factors, which is critical for partitioning nuclear waste.

| Ligand Type | Metal Pair | Separation Factor (SF) |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide diamide | Am/La | ~10 |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide diamide | Am/Eu | ~12 |

| Macrocyclic 1,10-phenanthroline-2,9-diamide | Am/Eu | up to 40 |

| Dicationic 1,10-phenanthroline-2,9-dicarboxamide | Am/Eu | >50 |

This table presents selected separation factors for Americium (Am) over Lanthanum (La) and Europium (Eu) using various 1,10-phenanthroline-2,9-dicarboxamide derivatives, highlighting their effectiveness in actinide-lanthanide separation. nih.govosti.govnih.govnih.gov

Biological and Biomedical Research Applications

Biological Probes and Imaging Agents

Metal complexes of 1,10-phenanthroline (B135089) and its derivatives are widely utilized as luminescent probes in biological systems. ontosight.airsc.org The rigid, planar structure of the phenanthroline ligand contributes to the desirable photophysical properties of these complexes. rsc.org When coordinated with metal ions such as ruthenium(II), europium(III), and zinc(II), these compounds can exhibit strong luminescence, making them suitable for various imaging applications. rsc.orgacs.orgsemanticscholar.org

The emission properties of these complexes are often influenced by the specific metal center and the nature of other coordinated ligands. For instance, the luminescence of d10 metal complexes, like those of Zn(II), is typically determined by the ligands. acs.org The introduction of a carboxylic acid group, as in 1,10-phenanthroline-2-carboxylic acid, can further modify the electronic properties and solubility of the resulting complexes, allowing for tailored applications in biological imaging. ontosight.ai The interaction of these luminescent complexes with biological macromolecules, such as DNA, can lead to changes in their emission spectra, providing a mechanism for probing these interactions.

Metallonuclease Development

The synthetic chemical nuclease, [Cu(1,10-phenanthroline)2]2+, has been a cornerstone in the field of artificial metallonuclease development. nih.gov However, this parent compound exhibits a "promiscuous" nature, binding nonspecifically to both DNA and proteins, which results in general toxicity across various cell types. nih.gov Research has focused on modifying the 1,10-phenanthroline scaffold to enhance target specificity and control bioactivity.

Metal complexes of 1,10-phenanthroline are known for their ability to interact with and cleave DNA. jocpr.comresearchgate.net The planar phenanthroline ligand can insert itself between the base pairs of the DNA double helix, a process known as intercalation. jocpr.comnih.gov This interaction is a critical first step for the subsequent cleavage of the DNA backbone. The metal center, often copper or iron, participates in redox reactions that generate reactive oxygen species (ROS), such as hydroxyl radicals, in close proximity to the DNA, leading to its cleavage. chim.it

Studies have shown that mixed ligand complexes, for example, those containing both 1,10-phenanthroline and another ligand like 2-hydroxy-4-methyl-1,8-naphthyridine, can exhibit potent nuclease activity. jocpr.comresearchgate.net The binding affinity of these complexes to DNA can be quantified by the intrinsic binding constant (Kb). For instance, Fe(II) and Zn(II) complexes with a mixed ligand system have shown Kb values in the range of 1.8 x 10^4 M-1 to 2.1 x 10^4 M-1, indicating tight binding to DNA. researchgate.net

The introduction of a carboxylate group onto the phenanthroline ligand, as seen in 1,10-phenanthroline-2-carboxylic acid, provides a strategic handle for modulating the biological activity of the resulting metallonucleases. nih.gov The presence of coordinated carboxylate groups in copper(II) bis-1,10-phenanthroline complexes has been shown to enhance the recognition of double-stranded DNA (dsDNA) while reducing binding to serum albumin. nih.gov This modification helps to mitigate the non-specific binding observed with the parent [Cu(1,10-phenanthroline)2]2+ complex. nih.gov

Furthermore, the steric and electronic properties of the carboxylate group can be fine-tuned to control the toxicity of the complexes towards cancer cells, bacteria, and fungal pathogens. nih.gov For example, formate, acetate, and pivalate (B1233124) functionalized copper-phenanthroline complexes have been shown to induce double-stranded breaks in the genomic DNA of ovarian adenocarcinoma cells more effectively than the parent complex. nih.gov This highlights the importance of such modifications in developing more targeted and effective therapeutic agents. nih.gov

Anticancer Agents and Therapeutic Effects

Metal complexes of 1,10-phenanthroline and its derivatives have emerged as a promising class of anticancer agents. ontosight.aitpcj.org Their cytotoxic activity is often attributed to their ability to interact with and damage DNA, a key target in cancer therapy. ontosight.aitpcj.org The planar structure of the phenanthroline ligand facilitates DNA intercalation, which can inhibit DNA replication and transcription, ultimately leading to cell death. tpcj.orgnih.gov

Research has demonstrated that metal-phenanthroline complexes can exhibit significantly greater cytotoxicity than the uncomplexed ligand. nih.gov For example, copper(II), manganese(II), and silver(I) complexes of 1,10-phenanthroline have shown concentration-dependent cytotoxic effects against human carcinoma cell lines, with IC50 values indicating cytotoxicity 3 to 18 times greater than that of the established anticancer drug, cisplatin. nih.govresearchgate.net The mechanism of action for these complexes often involves the inhibition of DNA synthesis. nih.gov

| Compound | Cancer Cell Line | Reported Activity |

|---|---|---|

| [Cu(phen)2(mal)]·2H2O | A-498 (kidney), Hep-G2 (liver) | Higher cytotoxicity than cisplatin. nih.govresearchgate.net |

| [Mn(phen)2(mal)]·2H2O | A-498 (kidney), Hep-G2 (liver) | Higher cytotoxicity than cisplatin. nih.govresearchgate.net |

| [Ag2(phen)3(mal)]·2H2O | A-498 (kidney), Hep-G2 (liver) | Higher cytotoxicity than cisplatin. nih.govresearchgate.net |

| N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | HeLa (cervical), NS-1 (myeloma), MCF-7 (breast) | IC50 values of 27.60 µM, 6.42 µM, and 9.44 µM, respectively. tpcj.org |

Antimicrobial Activity of Metal Complexes

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents with alternative mechanisms of action. nih.gov Metal complexes of 1,10-phenanthroline have demonstrated significant in vitro activity against a broad spectrum of bacteria and fungi. nih.govtudublin.ie The antimicrobial properties of phenanthroline itself are linked to its ability to chelate metal ions that are essential for microbial survival and function. tudublin.ie

Coordination to a metal center can significantly enhance the antimicrobial activity of the phenanthroline ligand. bendola.comsciencepublishinggroup.com This enhancement is thought to be due to several factors, including increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes. Copper(II) complexes, in particular, have shown promising results. For instance, mixed ligand complexes of copper(II) with 1,10-phenanthroline and thymine (B56734) have exhibited greater antibacterial activity than the free metal salt against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). bendola.comsciencepublishinggroup.com

| Bacterial Strain | Activity of Copper(II)-phenanthroline-thymine complex |

|---|---|

| Staphylococcus aureus | Enhanced activity compared to free metal salt. bendola.comsciencepublishinggroup.com |

| Streptococcus pneumoniae | Enhanced activity compared to free metal salt. bendola.comsciencepublishinggroup.com |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Enhanced activity compared to free metal salt. bendola.comsciencepublishinggroup.com |

| Klebsiella pneumoniae | Enhanced activity compared to free metal salt. bendola.comsciencepublishinggroup.com |

| Escherichia coli | Enhanced activity compared to free metal salt. bendola.comsciencepublishinggroup.com |

| Shigella boydii | Enhanced activity compared to free metal salt. bendola.comsciencepublishinggroup.com |

Studying Metal-Related Biological Processes and Diseases

The strong metal-chelating ability of 1,10-phenanthroline-2-carboxylic acid and its parent compound makes them valuable tools for investigating the roles of metal ions in biological systems and their connection to various diseases. ontosight.aitudublin.ie By sequestering metal ions, these compounds can be used to probe the function of metalloenzymes and other metal-dependent proteins. tudublin.ie This can provide insights into metabolic pathways and disease mechanisms.

For example, phenanthroline derivatives can be employed to study the consequences of metal dysregulation in neurodegenerative disorders or to investigate the role of essential metals in microbial pathogenesis. ontosight.ai The ability to synthesize a wide array of phenanthroline-based ligands with different metal-binding affinities and biological activities allows for the development of specific probes to target and study particular metal-related processes. ontosight.ai

Future Research Directions and Emerging Trends

Development of Novel 1,10-Phenanthroline-2-carboxylic acid Derivatives with Enhanced Properties

A primary avenue of future research lies in the synthesis of novel derivatives of 1,10-Phenanthroline-2-carboxylic acid to tailor its properties for specific applications. The modification of the phenanthroline backbone or the carboxylic acid group can lead to compounds with enhanced luminescence, superior catalytic activity, or increased biological efficacy.

Substitution on the Phenanthroline Ring: Introducing various functional groups (e.g., alkyl, aryl, electron-donating, or electron-withdrawing groups) at different positions on the phenanthroline ring can significantly alter the electronic properties of the molecule. researchgate.net This can be used to fine-tune the photophysical properties of its metal complexes for applications in organic light-emitting diodes (OLEDs) or as photosensitizers. researchgate.netchemicalbook.com For instance, strategic functionalization can enhance the quantum yield and shift the emission wavelengths of the resulting materials. researchgate.net

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, esters, or other functional groups provides a route to new ligands with different coordination behaviors and solubilities. researchgate.net For example, the synthesis of 1,10-phenanthroline-2,9-dicarboxamides has been extensively studied for their ability to selectively extract lanthanides and actinides, a critical application in nuclear fuel reprocessing. researchgate.net Similar strategies can be applied to mono-carboxylic acid derivatives to create ligands with specific metal ion affinities.

Chiral Derivatives: The incorporation of chiral moieties into the 1,10-Phenanthroline-2-carboxylic acid structure is a promising direction for the development of catalysts for asymmetric synthesis and for enantioselective recognition of chiral molecules. mdpi.comiitkgp.ac.in

The following table summarizes potential modifications and their expected impact on the properties of 1,10-Phenanthroline-2-carboxylic acid derivatives.

| Modification Strategy | Target Functional Group | Potential Enhanced Properties |

| Ring Substitution | Electron-donating/withdrawing groups | Tunable photophysical and electrochemical properties |

| Carboxylic Acid Derivatization | Amides, Esters | Altered solubility and metal coordination |

| Chiral Moiety Incorporation | Amino acids, chiral amines | Enantioselective recognition and catalysis |

Integration of 1,10-Phenanthroline-2-carboxylic acid into Multifunctional Materials

The bifunctional nature of 1,10-Phenanthroline-2-carboxylic acid, with its metal-chelating phenanthroline unit and a carboxylate group capable of bridging metal centers, makes it an excellent candidate for the construction of multifunctional materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comsemanticscholar.org

Future research will likely focus on:

Design of Novel MOFs: Utilizing 1,10-Phenanthroline-2-carboxylic acid as an organic linker to create MOFs with tailored pore sizes and functionalities. researchgate.netresearchgate.net These materials could exhibit interesting properties for gas storage, separation, and heterogeneous catalysis. researchgate.net The phenanthroline unit within the framework can be used to anchor catalytic metal species. researchgate.net

Luminescent Materials: The incorporation of lanthanide ions into MOFs constructed from 1,10-Phenanthroline-2-carboxylic acid could lead to highly luminescent materials for applications in sensing, bio-imaging, and solid-state lighting. mdpi.com

Hybrid Materials: Integrating 1,10-Phenanthroline-2-carboxylic acid into polymer or nanoparticle composites to develop materials with combined optical, electronic, and catalytic properties. For example, its complexes could be immobilized on solid supports to create recyclable catalysts. researchgate.net

Advanced Applications in Nanotechnology and Materials Science

The unique photophysical and electrochemical properties of 1,10-phenanthroline (B135089) and its derivatives suggest significant potential for 1,10-Phenanthroline-2-carboxylic acid in nanotechnology and materials science. chemicalbook.com The carboxylic acid group provides a convenient anchor for grafting the molecule onto the surfaces of nanoparticles or electrodes.

Emerging applications in this area include:

Photosensitizers for Solar Cells: Ruthenium and other transition metal complexes of phenanthroline derivatives are known for their photosensitizing capabilities. researchgate.net Future work could explore the use of 1,10-Phenanthroline-2-carboxylic acid-based complexes in dye-sensitized solar cells (DSSCs), where the carboxylic acid group can bind to the semiconductor photoanode.

Nanosensors: The fluorescence of 1,10-Phenanthroline-2-carboxylic acid complexes can be sensitive to the presence of specific metal ions or small molecules, making them suitable for the development of highly sensitive and selective nanosensors. rsc.org

Molecular Electronics: The rigid, planar structure of the phenanthroline core makes it an interesting component for molecular wires and other electronic devices. The carboxylic acid group can serve as a linking unit to connect the molecule to metallic or semiconductor surfaces.

Deeper Mechanistic Understanding of Catalytic and Biological Activities

While the catalytic and biological activities of phenanthroline compounds are well-documented, a deeper mechanistic understanding is crucial for the rational design of more effective systems. ontosight.ai Future research should focus on elucidating the precise roles of 1,10-Phenanthroline-2-carboxylic acid and its metal complexes in various chemical and biological processes.

Catalytic Mechanisms: Detailed kinetic and computational studies are needed to understand the mechanisms of catalytic reactions mediated by 1,10-Phenanthroline-2-carboxylic acid complexes. rsc.orgrsc.org This includes understanding the role of the carboxylate group in substrate binding and activation. For example, computational studies have been used to understand the role of phenanthroline catalysts in glycosylation reactions, revealing how hydrogen bonding interactions involving the carboxylic acid can influence nucleophilicity and selectivity. rsc.org

Biological Modes of Action: Further investigation is required to determine the molecular targets and mechanisms of action for the observed biological activities, such as anticancer and antimicrobial effects. ontosight.aimdpi.com This could involve studying the interactions of its metal complexes with DNA and other biomolecules. ontosight.aimdpi.com Understanding these mechanisms is essential for the development of new therapeutic agents. nih.govderpharmachemica.com

Exploration of New Sensing Mechanisms and Platforms

The ability of the 1,10-phenanthroline moiety to bind to various metal ions and the potential for the carboxylic acid group to participate in recognition events make 1,10-Phenanthroline-2-carboxylic acid a promising platform for the development of novel chemical sensors. rsc.org

Future trends in this area include:

Turn-on/Turn-off Fluorescent Sensors: Designing sensors where the fluorescence of a 1,10-Phenanthroline-2-carboxylic acid-based probe is either enhanced ("turn-on") or quenched ("turn-off") upon binding to a specific analyte. mdpi.com Perturbations in the electronic energy levels of the conjugated phenanthroline system upon analyte binding can lead to detectable changes in its photophysical properties. rsc.org

Electrochemical Sensors: Immobilizing 1,10-Phenanthroline-2-carboxylic acid or its metal complexes onto electrode surfaces to create sensitive and selective electrochemical sensors for the detection of metal ions or organic molecules.

Multi-analyte Sensing Arrays: Developing arrays of different 1,10-Phenanthroline-2-carboxylic acid derivatives that exhibit distinct responses to a range of analytes, enabling the creation of "chemical noses" or "tongues" for complex sample analysis. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 1,10-phenanthroline-2-carboxylic acid from its precursors?

- Methodological Answer : The compound is synthesized via hydrolysis of 1,10-phenanthroline-2-carbonitrile under acidic conditions. The cyano group undergoes nucleophilic attack by hydroxide, forming a carbonyl intermediate that equilibrates between imidic acid and amide forms before final conversion to the carboxylic acid . Critical parameters include pH control (acidic environment) and reaction time to minimize side products.

Q. How does the crystal structure of 1,10-phenanthroline-2-carboxylic acid influence its reactivity?

- Methodological Answer : X-ray crystallography reveals a monoclinic crystal system (space group P 1 21/a 1) with unit cell dimensions a = 6.9434 Å, b = 23.8950 Å, and c = 10.1897 Å. The non-planar geometry (β = 92.0269°) arises from steric repulsion between substituents, which reduces π-π stacking and enhances solubility in polar solvents. This structural distortion must be accounted for in coordination studies .

Q. What are common applications of this compound in coordination chemistry?

- Methodological Answer : The carboxylic acid group enables derivatization into amide ligands for metal chelation. For example, conversion to the acid chloride (via thionyl chloride) allows nucleophilic substitution with amines like 8-aminoquinoline or picolylamine, forming ligands for transition-metal complexes. These ligands are used in chemotherapeutic agent design and actinide separation .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing high-purity 1,10-phenanthroline-2-carboxylic acid?

- Methodological Answer : Traditional oxidation methods (e.g., using SeO₂) risk selenium contamination. Alternative routes involve oxidizing 2,9-dimethyl-1,10-phenanthroline with CrO₃ or KMnO₄, though these may yield 5,6-dihydro-5,6-dioxo byproducts. Purification requires iterative recrystallization or column chromatography with polar solvents (e.g., methanol/water mixtures) .

Q. What techniques are optimal for analyzing coordination geometry in metal complexes of this compound?

- Methodological Answer : X-ray crystallography remains the gold standard, but deviations from planarity (e.g., ligand twist angles >5°) complicate interpretation. Complementary techniques include:

- UV-Vis spectroscopy : To monitor ligand-to-metal charge transfer (LMCT) bands.

- EPR spectroscopy : For paramagnetic metal centers (e.g., Cu²⁺).

- DFT calculations : To model steric effects on binding affinity .

Q. How can reactivity be optimized for chemotherapeutic applications?

- Methodological Answer : The acid chloride intermediate (generated in thionyl chloride) is highly reactive but unstable. To maximize yield:

- Use excess thionyl chloride as both solvent and reagent.

- Perform subsequent amide coupling at room temperature with continuous stirring.

- Avoid isolating the acid chloride; instead, proceed directly to amine reactions .